Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-
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Overview
Description
Morpholine, 4-[1-(4-chlorophenyl)ethenyl]- is a chemical compound with the molecular formula C12H14ClNO. It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[1-(4-chlorophenyl)ethenyl]- typically involves the reaction of morpholine with 4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification .
Industrial Production Methods
In an industrial setting, the production of Morpholine, 4-[1-(4-chlorophenyl)ethenyl]- may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[1-(4-chlorophenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Morpholine, 4-[1-(4-chlorophenyl)ethenyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Morpholine, 4-[1-(4-chlorophenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the 4-[1-(4-chlorophenyl)ethenyl] group.
4-Chlorobenzaldehyde: A precursor used in the synthesis of Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-.
Other Morpholine Derivatives: Compounds with different substituents on the morpholine ring.
Uniqueness
Morpholine, 4-[1-(4-chlorophenyl)ethenyl]- is unique due to the presence of the 4-[1-(4-chlorophenyl)ethenyl] group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
55949-66-1 |
---|---|
Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
4-[1-(4-chlorophenyl)ethenyl]morpholine |
InChI |
InChI=1S/C12H14ClNO/c1-10(14-6-8-15-9-7-14)11-2-4-12(13)5-3-11/h2-5H,1,6-9H2 |
InChI Key |
ZKONZOIYVHUCFD-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)Cl)N2CCOCC2 |
Origin of Product |
United States |
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